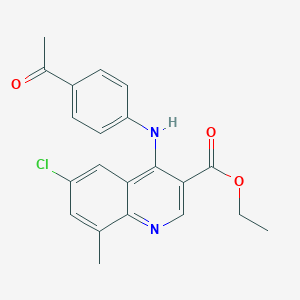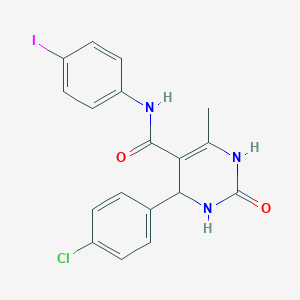
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate, also known as EACMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of compounds and has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate may exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Biochemical and Physiological Effects
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has been found to have anti-microbial properties by inhibiting the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate is also relatively soluble in water, which makes it easy to use in biological assays. However, Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has some limitations for use in lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate. One area of research could focus on the development of new synthetic methods for Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate that are more efficient and cost-effective. Another area of research could focus on the identification of the specific receptors or enzymes that Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate binds to, which could provide insight into its mechanism of action. Additionally, future research could focus on the development of new derivatives of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate that have improved biological activities and fewer side effects.
Métodos De Síntesis
The synthesis of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate involves a multi-step process that starts with the reaction of 4-acetylaniline with ethyl 8-chloro-6-methoxyquinoline-3-carboxylate in the presence of a base. This reaction produces 4-(4-acetylanilino)-6-chloro-8-methoxyquinoline-3-carboxylic acid ethyl ester. This intermediate compound is then subjected to a series of chemical reactions that involve the use of various reagents and solvents to produce the final product, Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Fórmula molecular |
C21H19ClN2O3 |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O3/c1-4-27-21(26)18-11-23-19-12(2)9-15(22)10-17(19)20(18)24-16-7-5-14(6-8-16)13(3)25/h5-11H,4H2,1-3H3,(H,23,24) |
Clave InChI |
CCMSQKIBTYNVHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NC3=CC=C(C=C3)C(=O)C |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)




![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)